2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide
Description
This compound is a synthetic acetamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an ether oxygen to an acetamide group. The acetamide nitrogen is further substituted with a 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl chain.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-21(2)12-15-4-3-5-17(19(15)29-21)28-14-18(27)24-8-10-26-11-9-25-20(26)16-13-22-6-7-23-16/h3-7,9,11,13H,8,10,12,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXXUKYEARXPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCN3C=CN=C3C4=NC=CN=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Benzimidazole-Based Acetamides 3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1) This compound (from ) shares a benzimidazole-thioacetamide backbone but lacks the benzofuran and pyrazine groups. It exhibits antimicrobial and anticancer activities, with structural optimization emphasizing the importance of electron-withdrawing substituents (e.g., 2,4-dinitrophenyl) for enhanced bioactivity . 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide (30065-35-1) A structurally simpler analog () replaces the benzofuran with a p-tolyl group.
Pesticidal Acetamides Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) A chloroacetamide herbicide () shares the acetamide scaffold but incorporates a pyrazole ring and chloro-substituent. Its mode of action involves inhibition of very-long-chain fatty acid synthesis, contrasting with the target compound’s likely heterocyclic-targeted mechanism . Dimethachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1-methoxyethyl)acetamide) Another herbicidal analog (), this compound lacks aromatic heterocycles but retains the chloroacetamide motif critical for lipid biosynthesis disruption .
Benzofuran Derivatives 2-(1-cyclohexyl-1H-benzo[d]imidazole-2-yl)acetate (22) Synthesized in , this compound combines benzimidazole and cyclohexyl groups but omits the pyrazine-imidazole chain.
Bioactivity and Mechanism Comparison
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